Siponimod

Vue d'ensemble

Description

Le Sipomod est un médicament utilisé principalement pour le traitement des formes récurrentes de sclérose en plaques, y compris le syndrome cliniquement isolé, la maladie récurrente-rémittente et la maladie progressive secondaire active chez l'adulte . Il est classé comme un modulateur des récepteurs de la sphingosine-1-phosphate, qui joue un rôle dans la suppression de l'inflammation du système nerveux central associée à la sclérose en plaques .

Analyse Biochimique

Biochemical Properties

Siponimod binds with high affinity to both S1P receptors 1 and 5 . This drug blocks the ability of lymphocytes to release from the lymph nodes, decreasing the number of lymphocytes found in the peripheral blood .

Cellular Effects

This compound has been shown to have effects on a variety of brain cells, including astrocytes, oligodendrocytes, neurons, and microglia . It exerts effects to modulate neural inflammation and neurodegeneration . This compound also reduces both magnetic resonance imaging (MRI) lesion and relapse activity compared with placebo .

Molecular Mechanism

This compound’s mechanism of action is related to its binding to S1P receptors 1 and 5 . This binding inhibits the egress of lymphocytes from lymph nodes, thus reducing the number of lymphocytes available to the central nervous system and reducing central inflammation .

Temporal Effects in Laboratory Settings

The beneficial effects of this compound appeared to be sustained during up to 5 years of treatment in the ongoing open-label extension phase of EXPAND . The safety profile of this compound is similar to that of other agents in its class .

Dosage Effects in Animal Models

In an animal model of autoimmune peripheral neuropathy, this compound was found to ameliorate the symptoms of the disease . The study showed that this compound relieved the symptom severity and decreased the expression of certain cytokines .

Metabolic Pathways

This compound is mainly cleared through biotransformation, predominantly by oxidative metabolism . The selective inhibitor and recombinant enzyme results identified cytochrome P450 2C9 (CYP2C9) as the predominant contributor to the human liver microsomal biotransformation of this compound, with minor contributions from CYP3A4 and other cytochrome P450 enzymes .

Transport and Distribution

This compound showed medium to slow absorption and moderate distribution . It is metabolized extensively, mainly by CYP2C9 (79.3%) and CYP3A4 (18.5%) .

Subcellular Localization

This compound can penetrate the blood–brain barrier and, by binding to S1P 1 and S1P 5 receptors on a variety of brain cells, including astrocytes, oligodendrocytes, neurons, and microglia, exert effects to modulate neural inflammation and neurodegeneration .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La préparation du Sipomod implique plusieurs voies de synthèse et conditions réactionnelles. Une méthode comprend la préparation de la forme cristalline SF1 du monofumarate de Sipomod, qui implique de fournir un mélange de base de Sipomod et d'un solvant organique . Une autre méthode consiste à diluer 5 milligrammes de Sipomod dans une fiole jaugée de 100 millilitres, à ajouter environ 70 millilitres d'un diluant et à soniquer pendant 30 minutes pour le faire fondre .

Méthodes de production industrielle : Les méthodes de production industrielle du Sipomod ne sont pas détaillées de manière exhaustive dans la littérature disponible. Le processus implique généralement une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour assurer un rendement élevé et une pureté du produit final.

Analyse Des Réactions Chimiques

Types de réactions : Le Sipomod subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Ces réactions sont essentielles à sa synthèse et à sa modification.

Réactifs et conditions courants : Les réactifs courants utilisés dans la synthèse du Sipomod comprennent des solvants organiques, des diluants et des catalyseurs spécifiques pour faciliter les réactions. Les conditions telles que la température, la pression et le pH sont soigneusement contrôlées pour assurer les résultats souhaités.

Principaux produits formés : Le principal produit formé par ces réactions est le Sipomod lui-même, qui est ensuite traité davantage pour obtenir la forme cristalline souhaitée ou d'autres formulations spécifiques requises pour un usage médical.

Applications de recherche scientifique

Le Sipomod a une large gamme d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. En médecine, il est utilisé pour traiter les formes récurrentes de sclérose en plaques en modulant la réponse immunitaire et en réduisant l'inflammation . En recherche biologique, le Sipomod est étudié pour ses effets sur la migration des lymphocytes et ses propriétés neuroprotectrices potentielles . Dans l'industrie pharmaceutique, il sert de composé modèle pour le développement de nouveaux modulateurs des récepteurs de la sphingosine-1-phosphate .

Mécanisme d'action

Le Sipomod exerce ses effets en se liant aux récepteurs 1 et 5 de la sphingosine-1-phosphate . Cette liaison bloque la capacité des lymphocytes à se libérer des ganglions lymphatiques, diminuant ainsi le nombre de lymphocytes présents dans le sang périphérique . Cette réduction des lymphocytes contribue à supprimer l'inflammation du système nerveux central, qui est une caractéristique de la sclérose en plaques . De plus, le Sipomod peut traverser la barrière hémato-encéphalique et exercer des effets directs sur les cellules nerveuses, contribuant à ses propriétés neuroprotectrices .

Applications De Recherche Scientifique

Siponimod has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is used to treat relapsing forms of multiple sclerosis by modulating the immune response and reducing inflammation . In biological research, this compound is studied for its effects on lymphocyte migration and its potential neuroprotective properties . In the pharmaceutical industry, it serves as a model compound for developing new sphingosine-1-phosphate receptor modulators .

Mécanisme D'action

Siponimod exerts its effects by binding to sphingosine-1-phosphate receptors 1 and 5 . This binding blocks the ability of lymphocytes to release from the lymph nodes, thereby decreasing the number of lymphocytes found in the peripheral blood . This reduction in lymphocytes helps to suppress central nervous system inflammation, which is a hallmark of multiple sclerosis . Additionally, this compound can cross the blood-brain barrier and exert direct effects on neural cells, contributing to its neuroprotective properties .

Comparaison Avec Des Composés Similaires

Composés similaires : Le Sipomod est similaire à d'autres modulateurs des récepteurs de la sphingosine-1-phosphate, tels que le Fingolimod . Les deux composés se lient aux récepteurs de la sphingosine-1-phosphate et modulent le trafic des cellules immunitaires. Le Sipomod a un profil de liaison plus sélectif, ciblant les récepteurs 1 et 5, ce qui peut entraîner moins d'effets secondaires par rapport au Fingolimod .

Unicité : L'unicité du Sipomod réside dans sa liaison sélective à des récepteurs spécifiques de la sphingosine-1-phosphate et sa capacité à traverser la barrière hémato-encéphalique . Ce double mécanisme d'action lui permet de réduire efficacement l'inflammation et de fournir une neuroprotection, ce qui en fait une option de traitement précieuse pour la sclérose en plaques .

Propriétés

IUPAC Name |

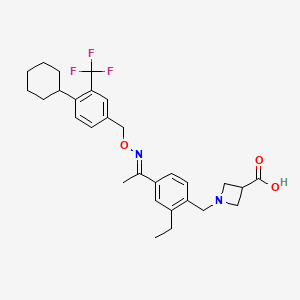

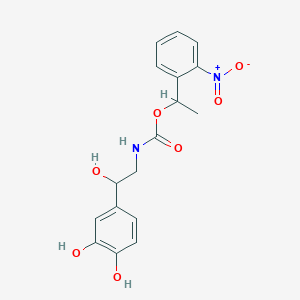

1-[[4-[(E)-N-[[4-cyclohexyl-3-(trifluoromethyl)phenyl]methoxy]-C-methylcarbonimidoyl]-2-ethylphenyl]methyl]azetidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H35F3N2O3/c1-3-21-14-23(10-11-24(21)15-34-16-25(17-34)28(35)36)19(2)33-37-18-20-9-12-26(22-7-5-4-6-8-22)27(13-20)29(30,31)32/h9-14,22,25H,3-8,15-18H2,1-2H3,(H,35,36)/b33-19+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIHYPELVXPAIDH-HNSNBQBZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)C(=NOCC2=CC(=C(C=C2)C3CCCCC3)C(F)(F)F)C)CN4CC(C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C(C=CC(=C1)/C(=N/OCC2=CC(=C(C=C2)C3CCCCC3)C(F)(F)F)/C)CN4CC(C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H35F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40153847 | |

| Record name | Siponimod | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40153847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

516.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Inflammation of the white and gray matter tissues in the central nervous system caused by localized immune cell infiltration and their cytokines are the initial cause of damage in MS. B lymphocytes and their cytokines are other factors in the pathogenesis of MS. Lymphotoxin [or transforming growth factor beta (TGF-β)] and TNF-α produced by these cells encourage inflammation. The S1P receptor is an important receptor related to the function of lymphocytes and can be found in the central nervous system. S1P receptor (S1PR) signaling is associated with a wide variety of physiological processes for lymphocytes, including their egress and recirculation. Siponimod is classified as a sphingosine-1-phosphate (S1P) receptor modulator. Siponimod binds with high affinity to both S1P receptors 1 and 5. This drug blocks the ability of lymphocytes to release from the lymph nodes, decreasing the number of lymphocytes found in the peripheral blood. The mechanism by which siponimod exerts therapeutic effects in multiple sclerosis is not known at this time, but may involve the abovementioned decrease of lymphocytes into the central nervous system, decreasing the inflammatory effects of MS. | |

| Record name | Siponimod | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12371 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1230487-00-9, 1230487-85-0 | |

| Record name | Siponimod | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1230487-00-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Siponimod [USAN:INN:WHO-DD] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1230487009 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2(1H)-Isoquinolinebutanoic acid, beta-(((4,5-dihydro-5-(2-(1H-imidazol-2-ylamino)ethyl)-3-isoxazolyl)carbonyl)amino)-3,4-dihydro-gamma-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1230487850 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Siponimod | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12371 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Siponimod | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40153847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Siponimod | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RR6P8L282I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

111-112 | |

| Record name | Siponimod | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12371 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Q1: What is the primary mechanism of action of siponimod?

A1: this compound is a selective agonist of the sphingosine-1-phosphate (S1P) receptors 1 and 5 (S1PR1 and S1PR5). [, , , ] This means it binds to and activates these receptors, leading to their internalization and degradation. [] This prevents lymphocytes from leaving secondary lymphoid tissues, effectively reducing lymphocyte infiltration into the central nervous system (CNS). [, , ]

Q2: Does this compound exert any direct effects on the CNS?

A2: Preclinical evidence suggests that this compound can penetrate the blood-brain barrier and accumulate in the CNS, particularly in white matter regions. [] Research indicates this compound may have direct effects on CNS-resident cells like astrocytes and oligodendrocytes through S1PR1 and S1PR5 modulation. [, , ] In experimental models, this compound demonstrated potential neuroprotective effects on the retina and higher visual pathways through neuronal S1PR1. []

Q3: How does this compound's modulation of S1PR1 and S1PR5 differ from other S1P receptor modulators?

A3: Unlike fingolimod, which binds to four S1P receptors (S1PR1, S1PR3, S1PR4, and S1PR5), this compound selectively targets S1PR1 and S1PR5. [] This selectivity may contribute to its potentially favorable safety profile compared to non-selective S1P1R modulators. []

Q4: How does this compound's effect on lymphocytes translate to clinical benefits in multiple sclerosis (MS)?

A4: By sequestering lymphocytes in lymphoid tissues, this compound reduces the inflammatory attack on the CNS, a hallmark of MS. This is believed to contribute to its efficacy in reducing relapses, delaying disability progression, and slowing brain atrophy observed in clinical trials. [, , , , ]

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is not provided in the provided abstracts. The molecular weight is also not explicitly stated.

Q6: Is there any available spectroscopic data for this compound?

A6: Yes, one study investigated the feasibility of using 19F magnetic resonance imaging (MRI) to track this compound in vivo. [] The researchers characterized the 19F MR properties of this compound and found that its 19F transverse relaxation time varied significantly depending on the surrounding environment. They successfully imaged this compound in mice after oral administration, highlighting the potential of 19F MRI as a theranostic tool for studying drug distribution in the CNS. []

Q7: Are there any factors that influence the pharmacokinetics of this compound?

A7: Yes, several factors can impact this compound pharmacokinetics:

Q8: What in vitro models have been used to study the effects of this compound?

A8: Researchers have employed various in vitro models to investigate the effects of this compound on different cell types relevant to MS pathogenesis:

Q9: What animal models have been used to study the effects of this compound in MS?

A9: Several animal models have been utilized to investigate the therapeutic potential of this compound in MS:

Q10: Have any clinical trials been conducted to evaluate the efficacy and safety of this compound in MS?

A10: Yes, this compound has been extensively studied in clinical trials, most notably the Phase 3 EXPAND study. [, , , , ] The EXPAND trial demonstrated that this compound significantly reduced the risk of 3-month confirmed disability progression (CDP) by 21% compared to placebo in patients with SPMS. [] this compound also showed benefits in other secondary endpoints, including reducing the risk of 6-month CDP, annualized relapse rate (ARR), and brain atrophy. [] Long-term extension data from the EXPAND study further confirmed the sustained efficacy and safety of this compound in SPMS for up to 5 years. [, ]

Q11: What are the known safety and tolerability concerns associated with this compound?

A11: The safety profile of this compound has been extensively evaluated in clinical trials. [, ] Common adverse events associated with this compound include:

Q12: Are there any specific safety considerations for patients with certain genetic variations?

A12: Yes, as mentioned earlier, individuals with certain CYP2C9 genetic variants may experience significantly higher this compound exposure, leading to an increased risk of adverse effects. [, ] Therefore, genetic testing for CYP2C9 polymorphisms is essential before initiating this compound treatment to allow for appropriate dose adjustments. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-[(3R)-3-[(2-methylbenzoyl)amino]piperidin-1-yl]piperidine-1-carboxylate;2,2,2-trifluoroacetic acid](/img/structure/B560331.png)

![(2S,4S)-1-((S)-2-(tert-butyl)-17-((S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-4,16-dioxo-6,9,12-trioxa-3,15-diazaheptadecanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide](/img/structure/B560343.png)

![(Z)-but-2-enedioic acid;3-(2-chlorophenyl)-2-[(E)-2-[6-(diethylaminomethyl)pyridin-2-yl]ethenyl]-6-fluoroquinazolin-4-one](/img/structure/B560346.png)

![Guanosine, 8-bromo-, cyclic 3',5'-[hydrogen (R)-phosphorothioate]](/img/structure/B560352.png)

![3-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one](/img/structure/B560356.png)

![N-[[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]methyl]-N-(2-methoxyethyl)naphthalene-2-carboxamide](/img/structure/B560357.png)